6-chloro-9-(2-fluorobenzyl)-9H-purine
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Overview
Description
6-chloro-9-(2-fluorobenzyl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-fluorobenzyl)-9H-purine typically involves the nucleophilic substitution of a purine derivative. One common method is the reaction of 6-chloropurine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-fluorobenzyl)-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 6-substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the purine ring.
Scientific Research Applications
6-chloro-9-(2-fluorobenzyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Biological Research: Used as a tool to study purine metabolism and its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-9H-purine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in purine metabolism or by interfering with DNA synthesis in rapidly dividing cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-(2-chlorobenzyl)-9H-purine
- 6-chloro-9-(2-methylbenzyl)-9H-purine
- 6-chloro-9-(2-bromobenzyl)-9H-purine
Uniqueness
6-chloro-9-(2-fluorobenzyl)-9H-purine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and biological activity. Fluorine is known to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly interesting for pharmaceutical research .
Properties
IUPAC Name |
6-chloro-9-[(2-fluorophenyl)methyl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMUDTXVATRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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